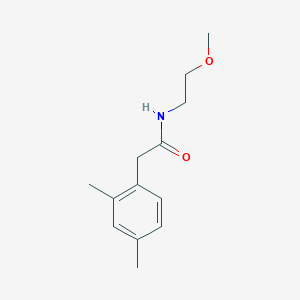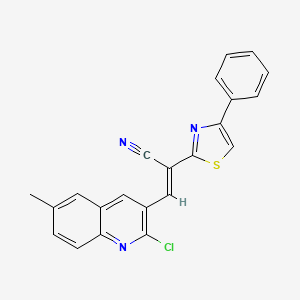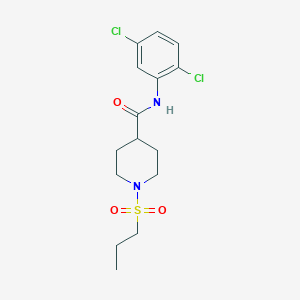
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide, also known as CRL-40,940 or flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness without the side effects associated with traditional stimulants such as caffeine or amphetamines. Flmodafinil is a derivative of modafinil, a widely used eugeroic drug that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. Flmodafinil has gained popularity in recent years due to its potential as a cognitive enhancer and its ability to increase focus and productivity.
Mécanisme D'action
The exact mechanism of action of flmodafinil is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating wakefulness and alertness. Flmodafinil may also affect the levels of other neurotransmitters such as serotonin and histamine.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have several biochemical and physiological effects. It has been shown to increase wakefulness and alertness, improve cognitive performance, and enhance mood. Flmodafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
Flmodafinil has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects over a period of several hours. Flmodafinil is also well tolerated and has a low risk of side effects. However, flmodafinil is a relatively new compound, and there is limited information available on its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on flmodafinil. One area of interest is the potential use of flmodafinil as a treatment for cognitive impairment associated with aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the potential use of flmodafinil as a treatment for substance abuse disorders. Flmodafinil may also have potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is needed to fully understand the potential uses and limitations of flmodafinil.
Méthodes De Synthèse
The synthesis of flmodafinil involves the condensation of 2-(2,4-dimethylphenyl)acetonitrile with 2-methoxyethylamine followed by a reduction step to form the final product. The synthesis of flmodafinil has been described in detail in several scientific publications, and the process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Flmodafinil has been the subject of several scientific studies investigating its potential as a cognitive enhancer and its mechanism of action. In a study published in the Journal of Psychopharmacology, flmodafinil was shown to improve working memory and executive function in healthy adults. Another study published in the Journal of Clinical Psychopharmacology found that flmodafinil improved cognitive performance in patients with attention deficit hyperactivity disorder (ADHD). Flmodafinil has also been investigated for its potential as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-12(11(2)8-10)9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKOHNVVHXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)


![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)